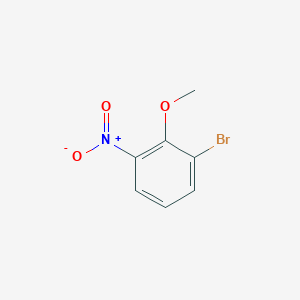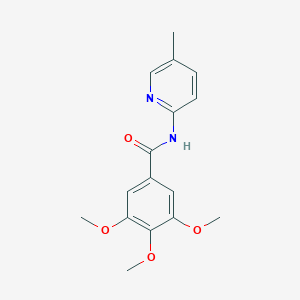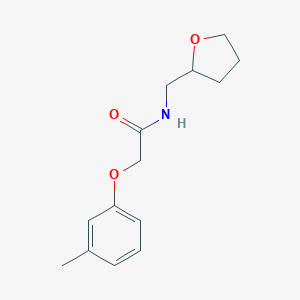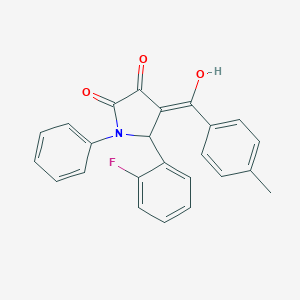
1-Bromo-2-methoxy-3-nitrobenzene
Vue d'ensemble
Description
1-Bromo-2-methoxy-3-nitrobenzene is an organic compound with the chemical formula C7H6BrNO3 . It appears as a colorless to pale yellow solid crystal, insoluble in water but soluble in organic solvents such as diethyl ether and dimethylformamide . This compound is widely used as an intermediate in organic synthesis, playing a crucial role in the production of drugs, dyes, pesticides, and insecticides .
Applications De Recherche Scientifique
1-Bromo-2-methoxy-3-nitrobenzene has several scientific research applications:
Safety and Hazards
1-Bromo-2-methoxy-3-nitrobenzene is associated with several hazard statements including H302, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mécanisme D'action
Target of Action
1-Bromo-2-methoxy-3-nitrobenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are the pi electrons in the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a common reaction in organic chemistry . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound involves two main steps . The first step is the formation of the strongly electrophilic bromine cation . The second step involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s molecular weight (23203 Da ) suggests that it could potentially be absorbed and distributed in the body
Result of Action
The result of the electrophilic aromatic substitution reaction is a substituted benzene ring . This reaction allows for the introduction of different functional groups into the benzene ring, potentially altering the compound’s chemical properties and biological activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed container at room temperature to maintain its stability . These precautions help to prevent hazardous reactions and ensure the compound’s safe handling and use .
Analyse Biochimique
Biochemical Properties
It is known that bromo-nitrobenzene compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially interact with enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
Bromo-nitrobenzene compounds can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Metabolic Pathways
Bromo-nitrobenzene compounds can undergo reactions that may involve enzymes or cofactors .
Méthodes De Préparation
The synthesis of 1-Bromo-2-methoxy-3-nitrobenzene typically involves the bromination of 3-nitroanisole. One common method includes the reaction of 3-nitroanisole with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . Industrial production methods often involve similar processes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-Bromo-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The nitro group on the benzene ring makes it susceptible to nucleophilic aromatic substitution, where nucleophiles such as amines or alkoxides can replace the bromine atom.
Major products formed from these reactions include substituted benzene derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Comparaison Avec Des Composés Similaires
1-Bromo-2-methoxy-3-nitrobenzene can be compared with other similar compounds such as:
- 2-Bromo-6-nitrophenyl methyl ether
- 3-Bromo-2-methoxynitrobenzene
- 3-Bromo-4-methoxy-5-nitropyridine
These compounds share similar structural features but differ in the position of substituents on the benzene ring, which can significantly influence their chemical reactivity and applications. The unique combination of bromine, methoxy, and nitro groups in this compound makes it particularly valuable in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
1-bromo-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYBLVOBUIXMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913085 | |
| Record name | 1-Bromo-2-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98775-19-0 | |
| Record name | 1-Bromo-2-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-methoxy-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B505820.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B505821.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide](/img/structure/B505822.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B505824.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide](/img/structure/B505826.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505828.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B505830.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B505831.png)
![N-[5-chloro-2-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B505834.png)
![N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B505835.png)



![methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate](/img/structure/B505841.png)
